molecular formula C16H14N2O3 B11061900 3-Pyridinecarbonitrile, 1-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-4,6-dimethyl-2-oxo-

3-Pyridinecarbonitrile, 1-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-4,6-dimethyl-2-oxo-

Cat. No.: B11061900
M. Wt: 282.29 g/mol
InChI Key: IWFPGNSMGCBEFH-UHFFFAOYSA-N
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Description

1-(1,3-BENZODIOXOL-5-YLMETHYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole moiety linked to a pyridinecarbonitrile core, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled temperatures.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(1,3-BENZODIOXOL-5-YLMETHYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular responses.

Comparison with Similar Compounds

    1-(1,3-BENZODIOXOL-5-YLMETHYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE: Lacks the dimethyl groups, leading to different chemical properties and reactivity.

    1-(1,3-BENZODIOXOL-5-YLMETHYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBONITRILE: Contains a quinoline ring instead of a pyridine ring, resulting in distinct biological activities.

Uniqueness: 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is unique due to its specific substitution pattern and the presence of both benzodioxole and pyridinecarbonitrile moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C16H14N2O3/c1-10-5-11(2)18(16(19)13(10)7-17)8-12-3-4-14-15(6-12)21-9-20-14/h3-6H,8-9H2,1-2H3

InChI Key

IWFPGNSMGCBEFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC3=C(C=C2)OCO3)C#N)C

Origin of Product

United States

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